molecular formula C8H14O3 B14645052 (4R)-4-Methyl-6-oxoheptanoic acid CAS No. 52921-00-3

(4R)-4-Methyl-6-oxoheptanoic acid

Cat. No.: B14645052
CAS No.: 52921-00-3
M. Wt: 158.19 g/mol
InChI Key: OMUNJJPUXKRNCU-ZCFIWIBFSA-N
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Description

(4R)-4-Methyl-6-oxoheptanoic acid (CAS No. 58447-40-8) is a branched-chain carboxylic acid with a ketone functional group at the sixth carbon. Its molecular formula is C₈H₁₄O₃, and it has a molecular weight of 158.20 g/mol . The compound is characterized by a chiral center at the fourth carbon (R-configuration), which influences its stereochemical behavior and reactivity. It is primarily used as a synthetic intermediate in organic chemistry, particularly in the preparation of lactones and other chiral molecules .

Key properties include:

  • Structure: A seven-carbon chain with a methyl branch at C4 and a ketone at C4.
  • Synthesis: describes its use in synthesizing (S)-3-methyl-5-oxohexanoic acid via esterification and subsequent reactions .

Properties

CAS No.

52921-00-3

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

(4R)-4-methyl-6-oxoheptanoic acid

InChI

InChI=1S/C8H14O3/c1-6(5-7(2)9)3-4-8(10)11/h6H,3-5H2,1-2H3,(H,10,11)/t6-/m1/s1

InChI Key

OMUNJJPUXKRNCU-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)CC(=O)C

Canonical SMILES

CC(CCC(=O)O)CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Methyl-6-oxoheptanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to ensure the correct stereochemistry. The process typically starts with the preparation of a suitable precursor, such as a chiral alcohol, which is then oxidized to form the ketone group. The reaction conditions often involve the use of mild oxidizing agents and controlled temperatures to prevent over-oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Methyl-6-oxoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: For substitution reactions, catalysts like palladium on carbon (Pd/C) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(4R)-4-Methyl-6-oxoheptanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions due to its specific stereochemistry.

    Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (4R)-4-Methyl-6-oxoheptanoic acid involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the methyl group can influence the compound’s overall reactivity and binding affinity. These interactions are crucial in determining the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Derivatives

(a) 3-Methyl-5-oxohexanoic Acid
  • Structure : Shorter carbon chain (C6) with a methyl group at C3 and a ketone at C3.
  • Synthesis: Derived from (4R)-4-methyl-6-oxoheptanoic acid through a sequence involving esterification and oxidative cleavage .
  • Key Differences: Chain length and ketone position alter reactivity in cyclization reactions. The (S)-isomer of 3-methyl-5-oxohexanoic acid is stereoselectively synthesized using the (4R)-configured parent compound .
(b) 3,5-Dimethylvalerolactones (cis and trans Isomers)
  • Structure: Cyclic esters formed from 3-methyl-5-oxohexanoic acid.
  • Comparison :
    • Cis-Isomer : Exhibits ring strain due to axial methyl groups, leading to distinct $ ^1 \text{H} $ NMR shifts (e.g., δ 1.2–1.4 ppm for methyl protons) .
    • Trans-Isomer : More stable conformation with equatorial methyl groups; $ ^1 \text{H} $ NMR signals appear upfield compared to the cis form .
(c) 6-Oxoheptanoic Acid (Unbranched Analog)
  • Structure : Linear seven-carbon chain with a ketone at C5.
  • Key Differences :
    • Absence of a methyl branch reduces steric hindrance, making it more reactive in nucleophilic additions.
    • Lacks chiral centers, simplifying synthesis but limiting utility in stereoselective reactions.

Spectroscopic and Physicochemical Data

Property This compound 3-Methyl-5-oxohexanoic Acid 6-Oxoheptanoic Acid
Molecular Formula C₈H₁₄O₃ C₆H₁₀O₃ C₇H₁₂O₃
Molecular Weight 158.20 g/mol 130.14 g/mol 144.17 g/mol
Key $ ^1 \text{H} $ NMR Signals δ 2.1 (C4 methyl), δ 2.6 (C6 ketone) δ 2.3 (C3 methyl), δ 2.5 (C5 ketone) δ 2.5 (C6 ketone)
Applications Chiral intermediate in lactone synthesis Precursor for cyclic esters Linear ketone acid for polymer chemistry

Data synthesized from References .

Reactivity and Functional Group Influence

  • Ketone Position: In this compound, the distal ketone (C6) facilitates intramolecular cyclization to form six-membered lactones, whereas 3-methyl-5-oxohexanoic acid forms five-membered lactones .
  • Steric Effects: The methyl branch in this compound hinders nucleophilic attack at C4, enhancing selectivity in esterification reactions compared to linear analogs .

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